4-Fluoro-3,5-dimethylbenzyl bromide

Vue d'ensemble

Description

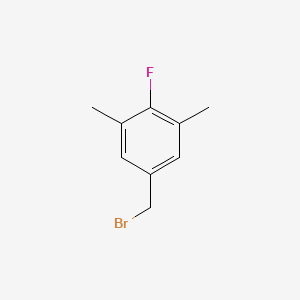

4-Fluoro-3,5-dimethylbenzyl bromide is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide typically involves the bromination of 4-fluoro-3,5-dimethyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-3,5-dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups to carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to the corresponding alcohol.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl alcohols, ethers, or amines.

Oxidation: The major products are carboxylic acids or ketones, depending on the extent of oxidation.

Reduction: The major product is the corresponding benzyl alcohol.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

- 4-Fluoro-3,5-dimethylbenzyl bromide serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it can be utilized to synthesize inhibitors for various biological targets, including enzymes and receptors involved in disease pathways .

Case Study: Synthesis of Stearoyl-CoA Desaturase Inhibitors

- Research has demonstrated that derivatives of this compound can be used to create inhibitors of stearoyl-CoA desaturase, an enzyme linked to metabolic disorders. These compounds exhibit promising biological activity, showcasing the compound's relevance in drug development .

Organic Synthesis

Reagent in Chemical Reactions

- The compound is frequently employed as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions. Its bromine atom can be replaced by various nucleophiles to form new carbon-nitrogen or carbon-carbon bonds .

Case Study: Protecting Groups for Radiofluorination

- In a study exploring new protecting groups for radiofluorination processes, this compound was tested as a potential alternative to traditional protecting groups. The results indicated that it could effectively protect reactive sites during nucleophilic aromatic substitution reactions, enhancing the efficiency of radiolabeling procedures .

Material Science

Applications in Polymer Chemistry

- The compound has been investigated for its potential use in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to introduce fluorinated groups into polymer backbones can significantly alter the physical properties of the resulting materials .

Analytical Chemistry

Use as a Standard Reference

- In analytical chemistry, this compound can be used as a standard reference material for calibrating instruments and validating methods due to its well-defined chemical properties and stability under various conditions .

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzyl bromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon. This leads to the formation of new carbon-nucleophile bonds and the release of bromide ions. The presence of the fluorine atom and methyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

4-Fluoro-3,5-dimethylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:

Benzyl bromide: The parent compound without any substituents on the benzene ring.

4-Fluorobenzyl bromide: A derivative with only a fluorine atom at the 4-position.

3,5-Dimethylbenzyl bromide: A derivative with two methyl groups at the 3 and 5 positions.

Uniqueness: The presence of both the fluorine atom and the methyl groups in this compound makes it unique in terms of its reactivity and selectivity in chemical reactions. The fluorine atom can influence the electronic properties of the benzene ring, while the methyl groups can provide steric hindrance, affecting the overall reactivity of the compound.

Activité Biologique

4-Fluoro-3,5-dimethylbenzyl bromide is a halogenated organic compound that has garnered attention in various fields of biological research. Its unique structural properties allow it to interact with biological systems, particularly in the context of medicinal chemistry and receptor binding studies. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₉H₁₀BrF

- Molecular Weight: 217.08 g/mol

- CAS Number: 886501-82-2

- Melting Point: 44°C to 46°C

- Purity: ≥97% .

This compound is believed to act primarily as a ligand in receptor binding studies. Similar compounds in the phenethylamine class have shown significant interactions with neurotransmitter systems such as dopamine, norepinephrine, and serotonin. The following mechanisms are proposed:

- Target of Action: The compound interacts with specific receptors involved in neurotransmission.

- Mode of Action: It is hypothesized that this compound increases the levels of certain neurotransmitters in the brain, potentially enhancing mood and cognitive functions .

- Biochemical Pathways: The compound influences monoaminergic neurotransmission, affecting the release and reuptake of neurotransmitters .

Therapeutic Potential

Research indicates that this compound may have applications in treating neurological disorders due to its structural similarity to other bioactive amines. Studies have suggested its potential role as a dual inhibitor in cancer therapy by targeting ribonucleotide reductase (RNR) and tyrosinase .

Case Studies

-

Receptor Binding Studies:

- A study demonstrated that compounds similar to this compound effectively bind to dopamine receptors, influencing behavioral responses in animal models .

- Inhibitory Activity:

- Synthesis and Characterization:

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzyl Bromide | C₇H₈BrF | Antiviral properties |

| 3,5-Dimethylbenzyl Bromide | C₉H₁₁Br | Neurotransmitter modulation |

| 4-Fluoro-2-methylphenyl Bromide | C₈H₈BrF | Potential anti-cancer activity |

Propriétés

IUPAC Name |

5-(bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKJGNBUPEMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590659 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-82-2 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.